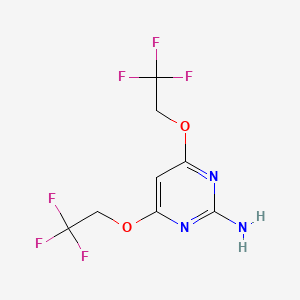









|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].[H-].[Na+].[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12](Cl)[N:11]=1>C1COCC1.C(#N)C>[NH2:9][C:10]1[N:15]=[C:14]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:13]=[C:12]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[N:11]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to ambient temperature it
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched by addition of 1 N HCl
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed with brine, sat. aq. NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
|
Type
|
CUSTOM
|
|
Details
|
the oil thus obtained
|
|
Type
|
WASH
|
|
Details
|
washed with hexanes (2×, to remove mineral oil)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC(=N1)OCC(F)(F)F)OCC(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.9 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |